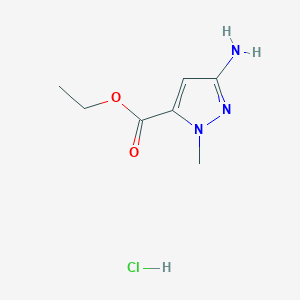
(4-methoxy-3-sulfamoylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxy-3-sulfamoylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes a methoxy group (-OCH₃) and a sulfamoyl group (-SO₂NH₂) attached to a phenyl ring, which is further bonded to a boronic acid group (-B(OH)₂)
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids undergo transmetalation with a transition metal catalyst, typically palladium, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the synthesis of various biologically active compounds, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, the presence of ester or amide groups, and their overall lipophilicity .
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various biological activities, depending on their structure .
Action Environment
The action, efficacy, and stability of (4-methoxy-3-sulfamoylphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form boronate esters . Additionally, the presence of certain metal ions can influence the reactivity of boronic acids in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3-sulfamoylphenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylboronic acid and sulfamoyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxyphenylboronic acid is reacted with sulfamoyl chloride in the presence of the base, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-3-sulfamoylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Although less common, the compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (4-methoxy-3-sulfamoylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids. It may also serve as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate in organic synthesis makes it valuable for large-scale chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylboronic acid
- 4-(methanesulfonyl)phenylboronic acid
- 3-sulfamoylphenylboronic acid
Uniqueness
(4-methoxy-3-sulfamoylphenyl)boronic acid is unique due to the presence of both methoxy and sulfamoyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its analogs. The sulfamoyl group, in particular, enhances its ability to interact with biological molecules, making it more effective in enzyme inhibition studies.
Properties
CAS No. |
874459-73-1 |
|---|---|
Molecular Formula |
C7H10BNO5S |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



